Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

Description

BenchChem offers high-quality Ethyl 7-(2-iodophenyl)-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(2-iodophenyl)-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

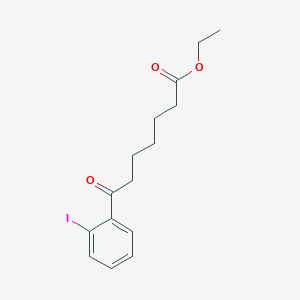

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXIKWKINJZTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645709 | |

| Record name | Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-18-9 | |

| Record name | Ethyl 2-iodo-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, a valuable ketoester intermediate in the development of novel pharmaceutical agents and functional materials. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, mechanistic underpinnings, and a robust, field-tested experimental protocol. The synthesis is centered around a pivotal Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Significance of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

Aryl ketones are a prominent structural motif in a vast array of biologically active molecules and advanced materials. The specific architecture of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, incorporating a 2-iodophenyl group, an extended aliphatic chain, and a terminal ethyl ester, offers a unique combination of functionalities. The iodine atom serves as a versatile handle for further chemical transformations, such as cross-coupling reactions, enabling the construction of more complex molecular frameworks. The keto-ester functionality provides a reactive core for the synthesis of diverse heterocyclic systems and for modifications of the aliphatic linker. Consequently, this molecule represents a key building block for the synthesis of novel therapeutic agents, molecular probes, and specialized polymers.

Mechanistic Overview: The Friedel-Crafts Acylation Approach

The most direct and efficient synthetic route to Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of iodobenzene.[1][2] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. The overall synthetic strategy can be dissected into two principal stages:

-

Preparation of the Acylating Agent: Synthesis of ethyl 7-chloro-7-oxoheptanoate from pimelic acid.

-

Friedel-Crafts Acylation: The reaction of iodobenzene with the prepared acyl chloride in the presence of a Lewis acid catalyst.

Stage 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

The acylating agent is prepared from pimelic acid in a two-step sequence:

-

Monoesterification of Pimelic Acid: Pimelic acid is a seven-carbon α,ω-dicarboxylic acid. To selectively form the monoester, pimelic acid is reacted with a controlled amount of ethanol under acidic catalysis. This equilibrium-driven reaction yields a mixture of the desired monoethyl pimelate, diethyl pimelate, and unreacted pimelic acid.[2] Purification is typically achieved by distillation or chromatography.

-

Conversion to the Acid Chloride: The carboxylic acid functionality of monoethyl pimelate is then converted to the more reactive acyl chloride. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting ethyl 7-chloro-7-oxoheptanoate is a key intermediate for the subsequent Friedel-Crafts reaction.

Stage 2: Friedel-Crafts Acylation of Iodobenzene

The core of the synthesis is the Friedel-Crafts acylation of iodobenzene with ethyl 7-chloro-7-oxoheptanoate.[3] A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the acyl chloride.[1] The mechanism proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its departure to form a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the iodobenzene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Rearomatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the final product, Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

The directing effect of the iodine substituent on the benzene ring is a crucial consideration. Halogens are deactivating yet ortho-, para-directing. Therefore, the acylation of iodobenzene is expected to yield a mixture of the ortho- and para-substituted products. The steric hindrance of the iodine atom in the ortho position may influence the product distribution.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Pimelic Acid | 160.17 | ≥98% | Sigma-Aldrich |

| Ethanol | 46.07 | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Sulfuric Acid | 98.08 | 95-98% | Sigma-Aldrich |

| Thionyl Chloride | 118.97 | ≥99% | Sigma-Aldrich |

| Iodobenzene | 204.01 | ≥98% | Sigma-Aldrich |

| Aluminum Chloride | 133.34 | Anhydrous, ≥99% | Sigma-Aldrich |

| Dichloromethane | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | 74.12 | Anhydrous, ≥99% | Sigma-Aldrich |

| Sodium Bicarbonate | 84.01 | Saturated Aqueous Solution | Fisher Scientific |

| Magnesium Sulfate | 120.37 | Anhydrous | Fisher Scientific |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. Thionyl chloride and aluminum chloride are corrosive and react violently with water; handle with extreme care.

Stage 1: Synthesis of Monoethyl Pimelate

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pimelic acid (80.1 g, 0.5 mol) and anhydrous ethanol (34.6 mL, 0.6 mol).

-

Slowly add concentrated sulfuric acid (2.7 mL) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is diluted with 200 mL of diethyl ether and washed with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude mixture.

-

The monoethyl pimelate is purified by vacuum distillation.

Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

-

In a 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stirrer, place monoethyl pimelate (56.5 g, 0.3 mol).

-

Slowly add thionyl chloride (32.7 mL, 0.45 mol) dropwise to the stirred monoester at room temperature.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

-

The excess thionyl chloride is removed by distillation under reduced pressure. The crude ethyl 7-chloro-7-oxoheptanoate is used in the next step without further purification.

Stage 3: Friedel-Crafts Acylation for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (44.0 g, 0.33 mol) in 300 mL of anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

A solution of ethyl 7-chloro-7-oxoheptanoate (61.9 g, 0.3 mol) and iodobenzene (61.2 g, 0.3 mol) in 150 mL of anhydrous dichloromethane is added dropwise to the stirred suspension over 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by slowly pouring the mixture onto 500 g of crushed ice with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL).

-

The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[4]

Visualization of the Synthetic Pathway

Overall Synthetic Workflow

Caption: Workflow for the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of the Friedel-Crafts acylation of iodobenzene.

Characterization Data

The structure and purity of the synthesized Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (CAS: 898777-18-9) should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-iodophenyl group, the ethyl ester protons (triplet and quartet), and the methylene protons of the heptanoate chain. |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), aromatic carbons (with characteristic shifts due to the iodine substituent), and the aliphatic carbons. |

| Mass Spec (MS) | The molecular ion peak corresponding to the calculated mass of C₁₅H₁₉IO₃ (374.22 g/mol ). |

| Infrared (IR) | Characteristic absorption bands for the C=O stretching of the ketone and the ester, and C-H stretching of the aromatic and aliphatic groups. |

Conclusion

This technical guide has detailed a robust and scientifically sound methodology for the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate. By leveraging the well-established Friedel-Crafts acylation, this protocol provides a clear pathway for obtaining this valuable intermediate. The in-depth discussion of the reaction mechanism and the rationale behind the experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt and troubleshoot it for their specific applications. The successful synthesis and purification of this compound will provide a versatile platform for the development of novel molecules in the fields of medicinal chemistry and materials science.

References

-

Organic Syntheses, Coll. Vol. 2, p.531 (1943); Vol. 15, p.64 (1935).

-

Matrix Scientific. Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

-

Wikipedia. Pimeloyl chloride.

-

Google Patents. US5436365A - Process for the preparation of pimelic esters.

-

Khan Academy. Friedel-Crafts acylation.

-

Google Patents. EP0643036A1 - Process for the preparation of esters of pimelic acid.

-

CymitQuimica. CAS 142-79-0: Pimeloyl chloride.

-

BenchChem. Application Notes and Protocols for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Synthesis.

-

Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.

-

BenchChem. Application Notes and Protocols: Ethyl 3-oxoheptanoate in Synthetic Chemistry.

-

BenchChem. Technical Support Center: Purification of Ethyl 7-bromoheptanoate.

-

Organic Syntheses, Vol. 97, p.207 (2020).

-

Global Substance Registration System. ETHYL 7-OXOHEPTANOATE.

-

BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

-

Oakwood Chemical. Pimelic acid monoethyl ester.

-

Chemdad. PIMELOYL CHLORIDE.

-

BenchChem. An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.

Sources

An In-depth Technical Guide to Ethyl 7-(2-iodophenyl)-7-oxoheptanoate: Synthesis, Properties, and Applications in Modern Organic Synthesis

Foreword

In the landscape of modern drug discovery and materials science, the strategic incorporation of specific structural motifs is paramount to tuning molecular properties. Aryl ketones, particularly those bearing a halogen substituent, represent a class of highly versatile intermediates. The ortho-iodo substitution pattern, as present in Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, offers a unique combination of steric and electronic properties, alongside a reactive handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive technical overview of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, propose a robust synthetic strategy, outline methods for its analytical characterization, and explore its potential as a building block in synthetic chemistry.

Core Chemical Properties

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a bifunctional molecule featuring a keto-ester scaffold attached to an ortho-iodinated phenyl ring. This combination of functional groups dictates its chemical behavior and potential applications.

| Property | Value | Source/Method |

| CAS Number | 898777-18-9 | |

| Molecular Formula | C₁₅H₁₉IO₃ | Calculation |

| Molecular Weight | 374.22 g/mol | |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Analogy |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in water | Analogy |

| Chemical Class | Aromatic ketone, Ethyl ester, Aryl iodide | Structure |

| Hazard Statement | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. |

Synthetic Protocol: A Plausible Approach via Friedel-Crafts Acylation

Workflow for the Synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

Caption: Proposed synthetic workflow for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

Step 1: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride

Principle: The synthesis begins with the conversion of a suitable precursor, monoethyl pimelate, to the corresponding acyl chloride. Monoethyl pimelate can be prepared by the mono-esterification of pimelic acid. The subsequent reaction with thionyl chloride provides the reactive acyl chloride necessary for the Friedel-Crafts reaction.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monoethyl pimelate (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (ensure proper ventilation in a fume hood).

-

After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Iodobenzene

Principle: The core of the synthesis is the Friedel-Crafts acylation, where the prepared acyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride.[2][3] This reaction will likely produce a mixture of ortho and para isomers, necessitating purification.

Methodology:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) in anhydrous DCM to the stirred suspension.

-

After stirring for 15-20 minutes, add iodobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product as a mixture of isomers.

Purification

The crude product, a mixture of ortho and para isomers, will require purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

Analytical Characterization: Predicted Data and Methodologies

Due to the absence of publicly available experimental spectra for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, this section provides predicted data based on the characteristic signals of its constituent functional groups. The following protocols outline the standard methodologies for acquiring this data.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ (ppm): 7.8-7.0 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 2.9 (t, 2H, COCH₂), 2.3 (t, 2H, CH₂CO₂Et), 1.8-1.3 (m, 6H, aliphatic CH₂), 1.2 (t, 3H, OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~200 (C=O, ketone), ~173 (C=O, ester), 140-128 (Ar-C), ~95 (C-I), ~60 (OCH₂), ~40 (COCH₂), ~34 (CH₂CO₂Et), 28-24 (aliphatic CH₂), ~14 (CH₃) |

| IR (ATR) | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1685 (C=O ketone stretch), ~1580, 1470 (C=C aromatic stretch), ~1250 (C-O ester stretch) |

| Mass Spec (EI) | m/z: 374 [M]⁺, fragments corresponding to loss of OEt, C₂H₅, and cleavage of the acyl chain. |

Experimental Protocols for Analysis

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For unambiguous assignments, 2D NMR experiments such as COSY and HSQC can be performed.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the purified sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate.

-

Data Acquisition: Inject the sample into the GC-MS system. The mass spectrum of the eluting peak corresponding to the product will provide the molecular ion and fragmentation pattern.

Workflow for Structural Confirmation

Caption: Logical workflow for the analytical confirmation of the compound's structure.

Reactivity and Potential Applications in Drug Discovery

The true value of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of the ortho-iodo group is particularly significant, as it serves as a reactive handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, making this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl or vinyl groups at the ortho position to the ketone, leading to the synthesis of biaryl ketones and other complex scaffolds.[4][5]

Heck and Sonogashira Couplings

Similarly, Heck and Sonogashira couplings can be employed to introduce alkenyl and alkynyl groups, respectively. These transformations open avenues to a diverse array of molecular architectures that are of interest in medicinal chemistry.

Potential as a Privileged Structure Fragment

The diarylheptanoid scaffold, which can be accessed from intermediates like Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, is recognized as a privileged structure in drug discovery, with compounds in this class exhibiting a wide range of biological activities.[6] The ability to readily diversify the aromatic ring system through cross-coupling makes this a valuable starting material for the construction of compound libraries for high-throughput screening.

Logical Relationship of Reactivity

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is classified as an irritant and may cause allergic skin reactions and serious eye irritation. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.

Conclusion

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, while not extensively characterized in the scientific literature, represents a molecule of significant synthetic potential. Its strategic combination of a keto-ester chain and an ortho-iodinated phenyl ring makes it a valuable intermediate for the construction of complex molecular architectures, particularly through modern cross-coupling methodologies. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an exploration of its potential applications. It is our hope that this document will serve as a valuable resource for researchers and professionals in the field, enabling further investigation and utilization of this versatile chemical building block.

References

-

ACS Publications. Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. [Link]

-

Leah4sci. Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7. YouTube. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

PubChem. Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. [Link]

-

Global Substance Registration System. ETHYL 7-OXOHEPTANOATE. [Link]

-

Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

ACS Publications. Catalytic Direct β-Arylation of Simple Ketones with Aryl Iodides. [Link]

-

Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. [Link]

-

SpectraBase. Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. [Link]

-

PubMed. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. [Link]

-

Macmillan Group. Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]

-

ResearchGate. Pd‐Catalyzed ortho‐hydroxylation of aryl ketones. [Link]

-

CEM Corporation. Organometallic cross-coupling reactions. [Link]

-

Organic Chemistry Portal. The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones. [Link]

-

PubChem. 7-(2-Iodophenyl)-7-oxoheptanoic acid. [Link]

-

ResearchGate. Cu‐catalyzed coupling of ortho‐haloaryl aldehydes with.... [Link]

-

Scite.ai. Biaryl Ketones by Suzuki–Miyaura Cross‐Coupling of Organotrifluoroborates and Acyl Chlorides. [Link]

-

PubMed. Synthesis of ortho-acylphenols through the palladium-catalyzed ketone-directed hydroxylation of arenes. [Link]

-

PubMed. Diarylheptanoid: A privileged structure in drug discovery. [Link]

Sources

- 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organometallic cross-coupling reactions [cem.com]

- 6. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, with the CAS Number 898777-18-9 and molecular formula C15H19IO3, is a compound of interest in organic synthesis and medicinal chemistry. The unequivocal structural confirmation of such molecules is paramount for the integrity of research and the advancement of drug development pipelines. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the elucidation and verification of chemical structures. This guide provides a predictive analysis of the spectroscopic data for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, coupled with detailed experimental protocols and expert interpretation to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Data

The proton NMR spectrum of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain, and the ethyl ester group.

| Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-a | 7.85 | 1H | dd | 7.8, 1.2 |

| H-b | 7.45 | 1H | td | 7.5, 1.2 |

| H-c | 7.35 | 1H | dd | 7.8, 1.8 |

| H-d | 7.15 | 1H | td | 7.5, 1.8 |

| H-e | 4.12 | 2H | q | 7.1 |

| H-f | 2.95 | 2H | t | 7.3 |

| H-g | 2.30 | 2H | t | 7.4 |

| H-h | 1.70 | 2H | p | 7.3 |

| H-i | 1.40 | 2H | p | 7.4 |

| H-j | 1.25 | 3H | t | 7.1 |

Expert Interpretation of Predicted ¹H NMR Spectrum:

-

Aromatic Region (7.1-7.9 ppm): The four protons on the 2-iodophenyl ring are expected to appear as a complex set of multiplets due to ortho, meta, and para couplings. The proton ortho to the iodine (H-a) is predicted to be the most deshielded due to the anisotropic effect of the carbonyl group.

-

Aliphatic Chain (1.4-3.0 ppm): The methylene protons of the heptanoate chain will appear as a series of triplets and pentets (p). The protons alpha to the ketone (H-f) and the ester (H-g) are the most deshielded in this chain.

-

Ethyl Ester Group (1.2-4.2 ppm): This group will give rise to a characteristic quartet (H-e) and triplet (H-j) pattern, indicative of an ethyl group attached to an oxygen atom.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

-

Data Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the signals and determine the multiplicities and coupling constants.

Caption: Labeled ¹H atoms for NMR correlation.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 198.5 |

| C=O (Ester) | 173.0 |

| C-I (Aromatic) | 94.0 |

| C-C=O (Aromatic) | 141.0 |

| CH (Aromatic) | 131.0, 129.5, 128.0, 127.5 |

| O-CH₂ | 60.5 |

| CH₂ (Aliphatic) | 38.0, 34.0, 28.5, 24.5 |

| CH₃ | 14.2 |

Expert Interpretation of Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region, corresponding to the ketone (~198.5 ppm) and ester (~173.0 ppm) carbonyl carbons.

-

Aromatic Carbons: Six signals are predicted for the aromatic ring. The carbon bearing the iodine (C-I) will be significantly shielded, appearing around 94.0 ppm. The carbon attached to the carbonyl group will be deshielded (~141.0 ppm). The remaining four aromatic CH carbons will appear in the typical range of 127-132 ppm.

-

Aliphatic and Ester Carbons: The methylene carbon of the ethyl group attached to the oxygen will be around 60.5 ppm, while the methyl carbon will be upfield at approximately 14.2 ppm. The four methylene carbons of the heptanoate chain will have distinct signals in the 24-38 ppm range.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (30-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Tune the NMR probe to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled single-pulse sequence. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, a relaxation delay of 2 seconds, and an acquisition time of about 1 second.

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Caption: Labeled unique ¹³C atoms for NMR correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100-3000 | Medium-Weak | C-H (Aromatic) | Stretching |

| 2950-2850 | Medium-Strong | C-H (Aliphatic) | Stretching |

| ~1735 | Strong | C=O (Ester) | Stretching |

| ~1685 | Strong | C=O (Aryl Ketone) | Stretching |

| ~1580, 1470 | Medium-Weak | C=C (Aromatic) | Stretching |

| ~1250 | Strong | C-O (Ester) | Stretching |

| 900-675 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Expert Interpretation of Predicted IR Spectrum:

-

Carbonyl Region (1680-1740 cm⁻¹): The most prominent features of the IR spectrum will be two strong absorption bands corresponding to the ester carbonyl stretch (~1735 cm⁻¹) and the aryl ketone carbonyl stretch (~1685 cm⁻¹).[3][4][5] The conjugation of the ketone with the aromatic ring lowers its stretching frequency compared to a saturated ketone.[6]

-

C-H Stretching Region (2850-3100 cm⁻¹): Absorptions due to the aliphatic C-H bonds will appear just below 3000 cm⁻¹, while the aromatic C-H stretches will be observed just above 3000 cm⁻¹.

-

Fingerprint Region (<1600 cm⁻¹): This region will contain a complex pattern of absorptions, including the aromatic C=C stretching bands and the strong C-O stretching of the ester group. The out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[7]

-

Background Scan: Acquire a background spectrum of the empty, clean ATR crystal.[7] This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[8][9] For a solid sample, use the pressure arm to ensure good contact between the sample and the crystal.[8][9]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[10]

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Key functional groups for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 374.04

-

Key Fragments:

| m/z | Proposed Structure/Loss |

| 329 | [M - OCH₂CH₃]⁺ |

| 247 | [M - I]⁺ |

| 231 | [I-C₆H₄-C=O]⁺ |

| 203 | [C₆H₄-I]⁺ |

| 127 | [I]⁺ |

| 129 | [O=C-(CH₂)₅-COOEt]⁺ |

| 101 | [CH₂=CH-O-C(OH)=CH₂]⁺ (from McLafferty rearrangement) |

| 77 | [C₆H₅]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Expert Interpretation of Predicted Mass Spectrum:

-

Molecular Ion: The molecular ion peak is expected at m/z 374, corresponding to the molecular weight of the compound. The presence of iodine will result in a characteristic isotopic pattern.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[11] Loss of the ethoxy group from the ester would result in a fragment at m/z 329. Cleavage between the carbonyl and the aliphatic chain would yield the 2-iodobenzoyl cation at m/z 231.

-

Loss of Iodine: The C-I bond can cleave to give a fragment at m/z 247.

-

McLafferty Rearrangement: A McLafferty rearrangement involving the aliphatic chain and the ketone carbonyl is possible, which could lead to a fragment at m/z 101.

-

Aromatic Fragments: Fragments corresponding to the iodophenyl group (m/z 203) and the phenyl group (m/z 77) are also anticipated.

-

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[12]

-

GC Conditions:

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at around 250°C.

-

Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 280°C at 10°C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate of about 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range of m/z 40-500.

-

Source Temperature: Maintain the ion source at approximately 230°C.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to identify the molecular ion and fragment ions.[13]

Caption: Predicted major fragmentation pathways in EI-MS.

References

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

-

University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

JoVE. IR Absorption Frequency: Delocalization. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Brown University, Department of Chemistry. GC-MS Sample Preparation and Data Acquisition. [Link]

-

Whitman College. GC-MS procedure and background. [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

UCLA, Department of Chemistry and Biochemistry. Infrared Spectroscopy Lecture Notes. [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Video: IR Absorption Frequency: Delocalization [jove.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 11. GCMS Section 6.11.3 [people.whitman.edu]

- 12. chemistry.brown.edu [chemistry.brown.edu]

- 13. memphis.edu [memphis.edu]

Physical properties of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a key bifunctional molecule utilized primarily as a synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating an aromatic iodide, a ketone, and a terminal ethyl ester, offers multiple reactive sites for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its core physical properties, outlines standard methodologies for its analytical characterization, and contextualizes its application. While specific experimental data for this compound is not extensively published, this document synthesizes known information for structurally related compounds and established analytical principles to offer a robust scientific profile.

Molecular Identity and Core Physicochemical Data

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is an organic compound with the chemical formula C₁₅H₁₉IO₃.[1] It is classified as an aromatic keto-ester. The presence of the iodine atom on the phenyl ring makes it a valuable precursor for cross-coupling reactions, while the keto-ester functionalities allow for a wide range of classical organic transformations.

Molecular Structure

The structure consists of a heptanoate chain with a ketone at the 7-position and an ethyl ester at the 1-position. The ketone is directly attached to a phenyl ring, which is substituted with an iodine atom at the ortho- (2-) position relative to the acyl group.

Caption: 2D Structure of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

Summary of Physical Properties

Direct experimental data for this specific molecule is sparse. The table below compiles fundamental identifiers and predicted values based on its structure and data from isomeric analogues.[2] These predicted values are useful for estimating behavior in experimental settings.

| Property | Value | Source |

| IUPAC Name | ethyl 7-(2-iodophenyl)-7-oxoheptanoate | - |

| CAS Number | 898777-18-9 | [1] |

| Molecular Formula | C₁₅H₁₉IO₃ | [1] |

| Molecular Weight | 374.22 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |

| Predicted Boiling Point | 423.7 ± 30.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.427 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF) | Inferred |

| Hazard Information | Irritant; May cause an allergic skin reaction; Causes serious eye irritation |

*Note: Predicted data is for the isomeric compound Ethyl 7-(4-iodophenyl)-7-oxoheptanoate and should be used as an estimation for the 2-iodo isomer.

Synthesis and Handling

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical and industrially scalable synthesis for this class of aryl ketones is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

The workflow is as follows:

-

Preparation of the Acylating Agent: Pimelic acid is first mono-esterified to produce monoethyl pimelate. This intermediate is then converted to the acyl chloride, Ethyl 7-chloro-7-oxoheptanoate , using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Friedel-Crafts Acylation: The resulting acyl chloride is reacted with iodobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent such as dichloromethane. An aqueous workup followed by purification (e.g., column chromatography) yields the final product.

Caption: Proposed workflow for the synthesis of the target compound.

Safe Handling and Storage

Given its classification as an irritant, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Analytical Characterization: A Methodological Guide

Unequivocal structural confirmation is paramount for any synthetic intermediate used in research and development.[5] The following section details the standard, self-validating protocols for the characterization of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

Caption: Core analytical workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the molecular structure and electronic environment of each atom.

Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For enhanced structural elucidation, 2D NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations.[5]

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern between δ 7.0-8.0 ppm corresponding to the four protons on the disubstituted benzene ring.

-

Ethyl Ester Group: A quartet around δ 4.1 ppm (-O-CH₂-CH₃) and a triplet around δ 1.2 ppm (-O-CH₂-CH₃).

-

Aliphatic Chain: Multiple multiplets between δ 1.3-3.0 ppm. The protons alpha to the ketone (C6-H₂) and ester (C2-H₂) will be the most downfield.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region, ~δ 190-200 ppm for the ketone and ~δ 173 ppm for the ester.

-

Aromatic Carbons: Six signals in the aromatic region (~δ 125-140 ppm), including the carbon bearing the iodine (C-I), which will be shifted upfield compared to the others.

-

Ethyl Ester & Aliphatic Carbons: Signals in the upfield region (~δ 14-60 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies.[6]

Protocol for IR Analysis:

-

Sample Preparation: If the sample is an oil, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Scan: Perform a background scan with the empty salt plates to subtract atmospheric and instrument-related absorbances.

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Expected Characteristic Absorption Bands:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching.

-

~1735 cm⁻¹: A strong, sharp peak for the ester C=O stretching.

-

~1685 cm⁻¹: A strong, sharp peak for the aryl ketone C=O stretching.

-

~1580 cm⁻¹: Aromatic C=C stretching.

-

~1180 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[5]

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate.

-

GC-MS Conditions:

-

Injection: Inject 1 µL of the sample into a GC equipped with a standard nonpolar capillary column.

-

Oven Program: Use a temperature gradient (e.g., start at 50°C, ramp to 280°C at 10°C/min) to ensure separation and elution.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

-

Data Acquisition: The mass spectrometer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A peak at m/z = 374, corresponding to the molecular weight of the compound. The isotopic pattern will confirm the presence of one iodine atom.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), cleavage alpha to the ketone (e.g., forming a C₇H₄IO⁺ ion at m/z = 231), and other characteristic cleavages of the aliphatic chain.

Conclusion

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a valuable and versatile synthetic building block. While comprehensive physical data is not widely published, its properties can be reliably predicted based on its structure and the behavior of analogous compounds. For any research or development application, the identity and purity of this intermediate must be rigorously confirmed. The analytical protocols described herein—NMR, IR, and MS—provide a robust, self-validating framework for ensuring the material meets the stringent quality standards required for successful and reproducible synthetic outcomes.

References

- BenchChem (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Matrix Scientific (2026). Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

- ChemicalBook (n.d.). ETHYL 7-(4-IODOPHENYL)-7-OXOHEPTANOATE Product Description.

- A2B Chem (n.d.). ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

- BenchChem (2025). Confirming the Structure of Ethyl 3-oxoheptanoate: A Comparative Guide to Analytical Methods.

- BenchChem (2025). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

- MDPI (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 898777-45-2 CAS MSDS (ETHYL 7-(4-IODOPHENYL)-7-OXOHEPTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (CAS 898777-18-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. We will delve into its chemical and physical properties, safety considerations, and, most importantly, its applications as a strategic building block for the synthesis of complex molecular architectures.

Core Compound Properties

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a bifunctional molecule featuring a terminal ethyl ester and an ortho-iodobenzoyl group. This unique arrangement of functional groups makes it a valuable precursor for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 898777-18-9 | |

| Molecular Formula | C₁₅H₁₉IO₃ | |

| Molecular Weight | 374.22 g/mol | |

| IUPAC Name | ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |

| Appearance | Likely a solid or oil (not definitively specified in literature) | Inferred |

| Boiling Point (Predicted) | 423.7 ± 30.0 °C | [1] |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: The four protons on the iodophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern would lead to a complex splitting pattern.

-

Ethyl Ester Protons: A quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃) are characteristic of an ethyl ester.

-

Aliphatic Chain Protons: The methylene groups of the heptanoate chain would appear as multiplets between δ 1.3 and 3.0 ppm. The protons alpha to the ketone and the ester would be the most downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbons: Two distinct signals would be observed for the ketone and ester carbonyls, typically in the range of δ 170-200 ppm.

-

Aromatic Carbons: Six signals would be expected for the carbons of the iodophenyl ring, with the carbon bearing the iodine atom being significantly shielded.

-

Ethyl Ester Carbons: Signals around δ 60 ppm (O-CH₂) and δ 14 ppm (CH₃).

-

Aliphatic Chain Carbons: A series of signals in the aliphatic region (δ 20-40 ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 374. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45), cleavage of the aliphatic chain, and fragmentation of the iodophenyl moiety.

Safety and Handling

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is classified as an irritant. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

Synthetic Applications and Mechanistic Insights

The true value of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate lies in its utility as a synthetic intermediate. The presence of the ortho-iodoaryl ketone functionality opens the door to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly intramolecular cyclizations.

Palladium-Catalyzed Intramolecular Cyclization: A Gateway to Fused Ring Systems

A primary application for this compound is in palladium-catalyzed intramolecular reactions. The ortho-iodo group is an excellent handle for oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can lead to the formation of new rings.

One plausible and highly valuable transformation is the intramolecular coupling of the aryl iodide with the enolate of the ketone. This type of reaction can be used to construct benzannulated seven-membered rings, such as benzocycloheptenone derivatives, which are important scaffolds in medicinal chemistry.

Caption: Proposed catalytic cycle for intramolecular cyclization.

Experimental Protocol: Synthesis of a Benzocycloheptenone Derivative

This protocol is a representative example of how Ethyl 7-(2-iodophenyl)-7-oxoheptanoate could be used in a palladium-catalyzed intramolecular cyclization.

Materials:

-

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired benzocycloheptenone derivative.

Caption: Experimental workflow for cyclization.

Potential in Drug Discovery and Development

While there are no specific drugs currently on the market that are directly derived from Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, its potential as a building block is significant. The ability to readily form fused ring systems is highly valuable in medicinal chemistry. Benzannulated carbocycles and heterocycles are common motifs in a wide range of biologically active molecules, including central nervous system agents, anti-inflammatory drugs, and anticancer therapeutics.

The functional handles remaining after cyclization (the ethyl ester) provide further opportunities for derivatization, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Conclusion

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a strategically designed chemical intermediate with considerable potential for the synthesis of complex organic molecules. Its bifunctional nature allows for elegant and efficient construction of fused ring systems via modern catalytic methods. While detailed experimental data for this specific compound is sparse in the public domain, its structural features point towards a promising future in both academic research and industrial drug development as a versatile tool for the creation of novel molecular entities.

References

-

Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. [Link]

Sources

Starting materials for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate synthesis

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

Introduction

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a substituted aryl ketone that serves as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure, featuring a reactive carbon-iodine bond, a keto-carbonyl group, and a terminal ethyl ester, presents a versatile scaffold for further chemical elaboration. The ortho-iodine atom is particularly significant, providing a handle for a multitude of modern cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive analysis of the primary synthetic strategies for preparing this target molecule, with a core focus on the selection and rationale of the starting materials. We will delve into the mechanistic underpinnings of the chosen synthetic routes, offering field-proven insights into experimental design and execution. The methodologies described are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate reveals several potential pathways for its construction. The most prominent disconnection is at the aryl-carbonyl bond, which immediately suggests a Friedel-Crafts acylation or an organometallic coupling strategy.

Caption: Retrosynthetic pathways for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

This analysis highlights two primary sets of starting materials, each associated with a distinct and robust synthetic methodology. We will explore the Friedel-Crafts acylation in detail as the most direct and cost-effective route, followed by a discussion of the organometallic alternative.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones.[1][2] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3] For our target molecule, this translates to the acylation of iodobenzene with an activated derivative of monoethyl heptanedioate.

Core Starting Materials

| Starting Material | Structure | Role | Key Considerations |

| Iodobenzene | C₆H₅I | Aromatic Substrate | Commercially available. The iodine substituent is a deactivator but directs acylation primarily to the para position, yielding the desired regioisomer in good purity.[4] |

| Heptanedioic Acid (Pimelic Acid) | HOOC(CH₂)₅COOH | Aliphatic Chain Precursor | The seven-carbon backbone of the target molecule. Must be converted to its monoester, mono-acyl chloride derivative. |

Workflow for the Friedel-Crafts Acylation Pathway

The synthesis is a multi-stage process beginning with the preparation of the necessary acylating agent from heptanedioic acid.

Caption: Workflow for the synthesis via Friedel-Crafts Acylation.

Experimental Protocols

-

Causality: Heptanedioic acid is a symmetrical dicarboxylic acid. To prevent the formation of a diether and subsequent polymerization or unwanted side products during the Friedel-Crafts reaction, one carboxylic acid group must be protected as an ester while the other is activated. Reacting the diacid with a limited amount of ethanol under acidic catalysis favors the formation of the monoester.[5]

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend heptanedioic acid (1.0 eq) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Add ethanol (1.0-1.2 eq) to the mixture. The slight excess of ethanol helps drive the reaction, but a large excess will favor diester formation.

-

Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or by titration of the remaining carboxylic acid.

-

Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting mixture of diacid, monoester, and diester can be purified by fractional distillation or column chromatography to isolate the desired monoethyl pimelate.[6]

-

-

Causality: The carboxylic acid of monoethyl pimelate is not sufficiently electrophilic to acylate iodobenzene. It must be converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[7][8]

-

Protocol:

-

In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap with ethyl hydrogen heptanedioate (1.0 eq).

-

Slowly add an excess of thionyl chloride (SOCl₂, ~2-3 eq). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture gently to reflux (approx. 79 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum distillation) to yield the crude ethyl 7-chloro-7-oxoheptanoate, which is often used directly in the next step without further purification.

-

-

Causality: A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride. The Lewis acid coordinates to the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich aromatic ring of iodobenzene.[1] A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.[2]

-

Protocol:

-

Set up a three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cool it in an ice bath (0 °C).

-

Add a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

-

Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 eq).

-

In a separate flask, dissolve ethyl 7-chloro-7-oxoheptanoate (1.0 eq) and iodobenzene (1.0-1.5 eq) in the same anhydrous solvent.

-

Slowly add the acyl chloride/iodobenzene solution to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it onto crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or vacuum distillation to obtain Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

-

Alternative Synthetic Route: Organometallic Approach

An alternative strategy involves the use of an organometallic reagent derived from a 2-iodoaryl precursor, which then acts as a nucleophile. This approach is powerful but requires stringent anhydrous conditions.

Core Starting Materials

| Starting Material | Structure | Role | Key Considerations |

| 1-Bromo-2-iodobenzene or 1,2-Diiodobenzene | C₆H₄BrI or C₆H₄I₂ | Organometallic Precursor | Selective formation of the organometallic reagent is key. The C-Br bond is generally more reactive for Grignard formation, while the C-I bond is more reactive for lithium-halogen exchange.[9] |

| Ethyl 7-chloro-7-oxoheptanoate | ClCO(CH₂)₅COOEt | Electrophilic Partner | The same activated aliphatic chain used in the Friedel-Crafts route. |

Conceptual Workflow

Caption: Conceptual workflow for the synthesis via a Grignard Reagent.

-

Mechanistic Insight: The Grignard reagent, essentially a source of a carbanion, acts as a potent nucleophile.[10][11] It will readily attack the electrophilic carbonyl carbon of the acyl chloride. A significant challenge with using highly reactive nucleophiles like Grignard reagents with acyl chlorides is the potential for a second addition to the newly formed ketone, leading to a tertiary alcohol byproduct.[11] To mitigate this, the reaction is typically run at low temperatures. A superior, albeit more synthetically demanding, electrophile would be the corresponding Weinreb amide, which is known to resist over-addition.

Conclusion

For the synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, the Friedel-Crafts acylation pathway represents the most direct and industrially scalable approach. Its reliance on readily available starting materials like iodobenzene and heptanedioic acid makes it an economically favorable choice. The key to this synthesis lies in the controlled preparation of the monoethyl pimelate intermediate, ensuring that one carboxylic acid function is masked while the other is activated for the crucial C-C bond formation. While organometallic routes offer a powerful alternative, they necessitate more stringent reaction conditions and present challenges such as over-addition, making the Friedel-Crafts acylation the recommended primary strategy for researchers and drug development professionals.

References

-

Benchchem. An In-depth Technical Guide to the Synthesis and Crystallization of 2-Iodobenzamide. 7

-

Benchchem. Application Notes and Protocols for the Synthesis of 2-Iodobenzamide from 2-Iodobenzoic Acid. 8

-

ChemistryViews. Efficient Synthesis of Alkyl Aryl Ketones.

-

ResearchGate. Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,...

-

Matrix Scientific. Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

-

Grignard Reaction.

-

Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent.

-

PubMed. Synthesis of alkyl aryl ketones by Pd/light induced carbonylative cross-coupling of alkyl iodides and arylboronic acids.

-

Sci-Hub. Synthesis of Alkyl Aryl Ketones by Pd/Light Induced Carbonylative Cross-Coupling of Alkyl Iodides and Arylboronic Acids.

-

ChemicalBook. 2-IODOBENZOYL CHLORIDE CAS#: 609-67-6.

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes.

-

YouTube. synthesis of organolithium reagents.

-

The Grignard Reaction.

-

Wikipedia. Organolithium reagent.

-

Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

-

Taylor & Francis. Organolithium reagents – Knowledge and References.

-

Sigma-Aldrich. 2-Iodobenzoyl chloride 98 609-67-6.

-

Khan Academy. Friedel-Crafts acylation (video).

-

Organic Chemistry Portal. Friedel-Crafts Acylation.

-

Chemistry LibreTexts. Grignard and Organolithium Reagents.

-

YouTube. Friedel-Crafts Acylation.

-

Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides.

-

Stenutz. ethyl hydrogen heptanedioate.

-

Benchchem. An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ethyl hydrogen heptanedioate [stenutz.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. community.wvu.edu [community.wvu.edu]

IUPAC name and structure of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

An In-Depth Technical Guide to Ethyl 7-(2-iodophenyl)-7-oxoheptanoate: Synthesis, Reactivity, and Applications

Abstract

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug discovery. As an aryl alkyl ketone derivative, it incorporates three distinct and strategically positioned functional groups: an aryl iodide, a ketone, and an ethyl ester. This guide provides a comprehensive technical overview of its chemical structure, a plausible synthetic route, and a detailed exploration of its reactivity. Particular emphasis is placed on the synthetic utility of the aryl iodide moiety as a versatile handle for advanced palladium-catalyzed cross-coupling reactions, establishing the compound as a valuable scaffold for the construction of complex molecular architectures and chemical libraries.

Chemical Identity and Structure

IUPAC Name and Identification

The unequivocally correct IUPAC name for the molecule is ethyl 7-(2-iodophenyl)-7-oxoheptanoate . It is identified by the following key identifiers:

Molecular Structure

The structure consists of a heptanoate ethyl ester chain where the C7 carbon is part of a ketone. The other side of this carbonyl group is attached to a phenyl ring, with an iodine atom substituted at the ortho- (position 2) position relative to the ketone.

Physicochemical Properties

Quantitative experimental data for this specific compound is not widely published. The following table summarizes its basic properties and predicted values from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉IO₃ | [1] |

| Molecular Weight | 374.22 | [1] |

| Predicted Boiling Point | 423.7 ± 30.0 °C | [2] |

| Predicted Density | 1.427 ± 0.06 g/cm³ | [2] |

| Hazard Statement | Irritant |

Synthesis and Characterization

The synthesis of aryl ketones is most classically achieved via the Friedel-Crafts acylation.[3][4] This approach remains the most logical and direct pathway for the preparation of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the aromatic ring and the acyl group, identifying iodobenzene and a suitable C7 acylating agent as the primary starting materials.

Sources

- 1. ETHYL 7-(2-IODOPHENYL)-7-OXOHEPTANOATE,(CAS# 898777-18-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 898777-45-2 CAS MSDS (ETHYL 7-(4-IODOPHENYL)-7-OXOHEPTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fiveable.me [fiveable.me]

- 4. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

An In-depth Technical Guide to the Purity and Characterization of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

Introduction

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate (CAS No. 898777-18-9) is an aryl ketone derivative that serves as a valuable intermediate in organic synthesis, particularly within the domains of pharmaceutical and materials science research. Its molecular structure, featuring a reactive benzoyl group, a flexible heptanoate chain, and a strategically placed iodine atom, makes it a versatile building block for constructing more complex molecular architectures, potentially via cross-coupling reactions. The efficacy, safety, and reproducibility of any downstream application are fundamentally dependent on the purity and verified structure of this starting material. Impurities arising from synthesis—such as starting materials, by-products, or isomers—can have profound, often detrimental, effects on subsequent chemical transformations and the properties of the final product.[1][2]